molecular formula C12H16FNO B13249807 3-fluoro-N-(oxan-4-ylmethyl)aniline

3-fluoro-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13249807
M. Wt: 209.26 g/mol
InChI Key: FSBVEPVAOZBXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(oxan-4-ylmethyl)aniline is a fluorinated aniline derivative characterized by a meta-fluorine substitution on the aromatic ring and an oxan-4-ylmethyl (tetrahydropyranylmethyl) group attached to the nitrogen atom. The meta-fluorine substitution influences the electronic properties of the aromatic ring, modulating reactivity in further chemical transformations.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-fluoro-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H16FNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2

InChI Key

FSBVEPVAOZBXIG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. One common method involves the reaction of 3-fluoroaniline with oxan-4-ylmethyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The compound is then purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated aniline derivatives exhibit diverse properties depending on the substituent's electronic and steric effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Physical State Yield (Synthesis) Key Properties/Applications References
3-Fluoro-N-(oxan-4-ylmethyl)aniline -NH-(oxan-4-ylmethyl), -F (meta) ~223.3 (estimated) Not reported Not reported Enhanced solubility, potential drug candidate Inferred
4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline -N=C(CF₃)₂, -F (para) 231.1 Brown oil 62% Agrochemical intermediate, NMR data available
N,N-Diallyl-4-fluoroaniline -N(CH₂CH₂CH₂)₂, -F (para) 207.3 Yellow oil 78% Flexible allyl groups, synthetic versatility
N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline -NH-allyl, -F (meta), oxadiazole ring 233.2 Not reported Not reported Bioactive heterocycle, potential medicinal use
3-Fluoro-N-(4-methylcyclohexyl)aniline -NH-(4-methylcyclohexyl), -F (meta) 207.3 Not reported Not reported Steric bulk, hydrophobic interactions
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline -NH-(indol-6-ylmethyl), -F (para) 240.3 Not reported Not reported Hybrid aromatic-hetaryl structure
Key Observations:

Solubility: The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl () or cyclohexyl groups (). Cyclic ethers are known to enhance polarity and metabolic stability .

Synthetic Yields : Yields for fluorinated anilines vary widely. For example, 4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline is synthesized in 62% yield (), while N,N-diallyl-4-fluoroaniline achieves 78% (). The target compound’s synthesis efficiency may depend on the oxan-4-ylmethyl group’s reactivity.

Fluorine Position and Reactivity

The meta-fluorine substitution in this compound contrasts with para-fluorine analogs (e.g., ). Meta-substitution reduces symmetry, complicating NMR analysis due to overlapping aromatic proton signals (). Para-substitution often directs electrophilic substitution reactions, whereas meta-fluorine may alter regioselectivity in further functionalization.

Biological Activity

3-Fluoro-N-(oxan-4-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H14FNO
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 111634

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound showed an IC50 value of 3 nM against MAP4K1, indicating potent inhibition of this kinase, which is involved in various cancer pathways . The selectivity and potency of these compounds suggest that they could be developed as targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases, leading to reduced tumor growth and improved therapeutic outcomes .
  • Matrix Metalloproteinase Inhibition : Compounds in this class may also inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis .

Case Study 1: MAP4K1 Inhibition

In a study examining the effects of various analogs on MAP4K1, researchers found that certain modifications to the oxazine ring significantly enhanced potency while reducing clearance rates in vivo. This suggests that structural optimization can lead to improved therapeutic profiles for compounds like this compound .

Case Study 2: MMP Inhibition

Another study focused on MMP inhibitors indicated that compounds similar to this compound could effectively reduce cartilage degradation associated with osteoarthritis. These findings highlight the potential for this compound in treating degenerative diseases by targeting MMPs .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the safety and efficacy of this compound. Preliminary data indicate:

PropertyValue
Bioavailability (F)Moderate (26%)
Clearance (CLb)High (3.7 L/h/kg)
StabilityVariable under pH conditions

These properties suggest that while the compound has promising biological activity, its pharmacokinetic profile may require optimization to enhance bioavailability and reduce clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.